Cas no 2757906-06-0 (4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate)

4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate is a fluorinated sulfonate ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a trifluoromethyl-substituted cyclohexyl group and a toluenesulfonate moiety, which contribute to its stability and reactivity in nucleophilic substitution reactions. The trifluoromethyl group enhances lipophilicity and metabolic resistance, making it valuable in the design of bioactive compounds. This compound is particularly useful in fine chemical synthesis, where its well-defined reactivity profile allows for precise functionalization. It is typically handled under inert conditions due to its sensitivity to hydrolysis. High purity grades are available for research and industrial applications.
4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate structure
2757906-06-0 structure
Product name:4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
CAS No:2757906-06-0
MF:C14H17F3O3S
MW:322.343193769455
CID:5853642
PubChem ID:165762025

4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • EN300-7258644
    • 4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
    • 2757906-06-0
    • 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
    • Inchi: 1S/C14H17F3O3S/c1-10-2-8-13(9-3-10)21(18,19)20-12-6-4-11(5-7-12)14(15,16)17/h2-3,8-9,11-12H,4-7H2,1H3
    • InChI Key: KSIZFUBYWMLFSW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CCC(C(F)(F)F)CC1

Computed Properties

  • Exact Mass: 322.08505006g/mol
  • Monoisotopic Mass: 322.08505006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 51.8Ų

4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7258644-0.05g
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
2757906-06-0 95.0%
0.05g
$528.0 2025-03-11
Enamine
EN300-7258644-1.0g
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
2757906-06-0 95.0%
1.0g
$628.0 2025-03-11
Enamine
EN300-7258644-5.0g
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
2757906-06-0 95.0%
5.0g
$1821.0 2025-03-11
Enamine
EN300-7258644-0.25g
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
2757906-06-0 95.0%
0.25g
$579.0 2025-03-11
Enamine
EN300-7258644-0.1g
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
2757906-06-0 95.0%
0.1g
$553.0 2025-03-11
Enamine
EN300-7258644-0.5g
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
2757906-06-0 95.0%
0.5g
$603.0 2025-03-11
Enamine
EN300-7258644-10.0g
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
2757906-06-0 95.0%
10.0g
$2701.0 2025-03-11
Enamine
EN300-7258644-2.5g
4-(trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate
2757906-06-0 95.0%
2.5g
$1230.0 2025-03-11

Additional information on 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate

Research Brief on 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate (CAS: 2757906-06-0)

4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate (CAS: 2757906-06-0) is a sulfonate ester derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound features a trifluoromethyl-substituted cyclohexyl group linked to a tosylate moiety, which may confer unique physicochemical properties and biological activities. Recent studies have explored its synthesis, reactivity, and potential therapeutic applications, making it a compound of significant interest in pharmaceutical research.

The synthesis of 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-(trifluoromethyl)cyclohexanol with 4-methylbenzenesulfonyl chloride under basic conditions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, enabling more detailed investigations into its properties. Researchers have also explored its use as a versatile intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation.

In terms of biological activity, preliminary studies suggest that 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. For example, it has been tested as a potential inhibitor of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. While the exact mechanism of action remains under investigation, the presence of the trifluoromethyl group is hypothesized to enhance binding affinity and metabolic stability, making it a promising candidate for further optimization.

Recent publications have also highlighted the compound's potential in the development of prodrugs. The sulfonate ester group can serve as a leaving group in enzymatic or chemical hydrolysis, releasing active drug molecules in a controlled manner. This property is particularly valuable in designing prodrugs with improved bioavailability or targeted delivery. For instance, researchers have explored its incorporation into prodrugs for anticancer agents, where controlled release is critical for minimizing off-target effects.

Despite these promising findings, challenges remain in the development and application of 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate. Issues such as solubility, stability under physiological conditions, and potential toxicity need to be addressed through further research. Current efforts are focused on structural modifications to optimize these properties while retaining the desired biological activity. Collaborative studies between chemists and biologists are essential to advance this compound toward preclinical evaluation.

In conclusion, 4-(Trifluoromethyl)cyclohexyl 4-methylbenzene-1-sulfonate (CAS: 2757906-06-0) represents a promising scaffold in medicinal chemistry with potential applications in drug discovery and prodrug development. Ongoing research aims to elucidate its biological mechanisms, optimize its properties, and explore its therapeutic potential. As new findings emerge, this compound may play a significant role in the development of novel therapeutics for inflammatory diseases, cancer, and other conditions.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd